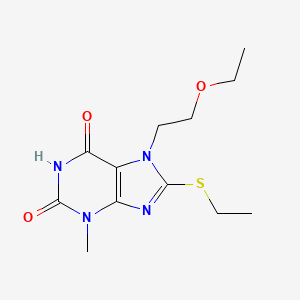

7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with substituents at positions 3, 7, and 8. Its structure includes:

- 3-Methyl group: Enhances metabolic stability by reducing oxidative demethylation.

- 7-(2-Ethoxyethyl): A lipophilic ether chain that balances solubility and membrane permeability.

- 8-Ethylsulfanyl: A sulfur-containing substituent that improves binding interactions and metabolic resistance compared to thiol or oxygen-based groups.

Properties

IUPAC Name |

7-(2-ethoxyethyl)-8-ethylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-4-19-7-6-16-8-9(13-12(16)20-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOZEKCTDNUKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable purine derivative.

Ethoxy-Ethylation:

Ethylsulfanylation: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

Methylation: The methyl group is added through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group or the ethoxy-ethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylthiol in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethylsulfanyl or ethoxy-ethyl groups.

Scientific Research Applications

7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with nucleic acids and enzymes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. It may also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations at Position 7

Substituent Variations at Position 8

- 8-Azepanyl (): A cyclic amine at position 8 facilitates hydrogen bonding with receptors, as seen in compounds targeting adenosine receptors. The ethylsulfanyl group’s thioether moiety may instead engage in hydrophobic or van der Waals interactions .

- The ethylsulfanyl group in the target compound offers greater stability .

- 8-Octylthio () :

Pharmacological Implications

- Adenosine Receptor Antagonists (): L-97-1 (8-benzyl, 7-hydroxyethyl) demonstrates potent A1 receptor antagonism in asthma models. The target compound’s ethylsulfanyl and ethoxyethyl groups may modulate receptor selectivity or efficacy .

- DPP-4 Inhibitors (): BI 1356 (7-butynyl, 8-aminopiperidinyl) shows prolonged DPP-4 inhibition. The target compound’s smaller substituents may limit enzyme affinity but reduce off-target effects .

- Antiarrhythmics () :

Physicochemical and Pharmacokinetic Properties

Biological Activity

7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader category of purine analogs that have been studied for various pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.

Chemical Structure and Properties

The molecular formula for 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is with a molecular weight of approximately 304.39 g/mol. The structure features a purine base modified with ethoxy and ethylsulfanyl groups, which may influence its biological activity.

Research indicates that purine derivatives can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism or as a modulator of signaling pathways related to cell proliferation and survival.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Studies have shown that purine derivatives can exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

-

Antitumor Activity :

- Preliminary studies suggest that 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione may possess cytotoxic properties against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

-

Antiviral Properties :

- Some purine derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms. Further studies are needed to evaluate the specific antiviral efficacy of this compound.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The results indicated that the compound could potentially serve as a therapeutic agent for inflammatory diseases.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies involving various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.